Thymotrinan

Peptide stability Enzymatic degradation Oral bioavailability

Thymopentin (TP5) is rapidly degraded by pancreatic carboxypeptidase A, confounding immunomodulatory assays and peroral delivery studies. Thymotrinan (TP3, CAS 85465-82-3) resolves this with exclusive aminopeptidase N-mediated degradation and quantitatively superior stability: • 18.8× higher pancreatic stability vs TP5 (Cldeg 0.95 vs 17.9 mL/min) • Exclusive aminopeptidase N substrate-enables unambiguous bestatin inhibitor screening • Superior intestinal brush-border stability (Cldeg 2.4 vs 3.1 mL/min for TP5) Supplied as ≥98% HPLC-pure lyophilized powder; mg to gram scale.

Molecular Formula C16H31N7O6
Molecular Weight 417.46 g/mol
CAS No. 85465-82-3
Cat. No. B1681310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymotrinan
CAS85465-82-3
SynonymsArg-Lys-Asp
arginyl-lysyl-aspartic acid
RGH 0205
RGH-0205
Molecular FormulaC16H31N7O6
Molecular Weight417.46 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C16H31N7O6/c17-6-2-1-5-10(14(27)23-11(15(28)29)8-12(24)25)22-13(26)9(18)4-3-7-21-16(19)20/h9-11H,1-8,17-18H2,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-/m0/s1
InChIKeyMJINRRBEMOLJAK-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thymotrinan Overview


Thymotrinan (CAS 85465-82-3, also designated RGH-0205 or TP3) is a synthetic tripeptide (Arg-Lys-Asp) representing a biologically active fragment of the naturally occurring thymic hormone thymopoietin [1]. It is classified as an immunomodulatory peptide that influences both humoral and cellular immune responses . Unlike its longer-chain analogs thymocartin (TP4) and thymopentin (TP5), Thymotrinan lacks the C-terminal valine and tyrosine residues, a structural difference that fundamentally alters its susceptibility to enzymatic degradation in biological systems [2].

Workflow Oral peptide delivery research & enzyme stability profiling
Selection logic Requires C-terminal truncated tripeptide without tyrosine, resistant to carboxypeptidase A
Context Aminopeptidase N substrate studies, immunomodulatory screening with controlled degradation

Why Thymotrinan Cannot Be Replaced


Within the family of thymopoietin-derived oligopeptides (TP3, TP4, TP5), the critical determinant for therapeutic and research utility is not simply immunomodulatory potency but rather differential stability against enzymatic degradation in the gastrointestinal tract and systemic circulation [1]. While Thymotrinan (TP3) exhibits immunomodulatory activity comparable to thymopentin (TP5), its degradation profile is quantitatively distinct due to the absence of the C-terminal tyrosine residue that renders TP5 highly susceptible to rapid cleavage by pancreatic carboxypeptidase A [2]. Consequently, generic substitution among these analogs is scientifically invalid; procurement decisions must be driven by the specific stability and degradation clearance parameters required for the intended experimental or formulation context [3].

Target

Thymotrinan (TP3): lacks C-terminal valine/tyrosine; degradation primarily via aminopeptidase N

Analog

Thymopentin (TP5): contains C-terminal tyrosine; rapid cleavage by carboxypeptidase A; ~18.8-fold higher pancreatic clearance

Risk: Stability profiles differ fundamentally. Enzymatic degradation pathways and clearance rates may not transfer; direct substitution risks misinterpretation of peptide integrity in formulation or enzyme-inhibition studies.

Thymotrinan Quantitative Evidence


Superior Pancreatic Stability

In the presence of crude pancreas extract, Thymotrinan (TP3) exhibited markedly superior stability compared to its longer-chain analog thymopentin (TP5). Thymotrinan demonstrated a degradation clearance (Cldeg) of 0.95 ml/min, whereas thymopentin showed a rapid Cldeg of 17.9 ml/min under identical conditions, representing an 18.8-fold difference in susceptibility to pancreatic degradation [1].

Pancreatic stability
Head-to-head
Cldeg (crude pancreas):
Thymotrinan 0.95 ml/min
Thymopentin 17.9 ml/min
18.8-fold lower clearance
Reported higher pancreatic enzyme resistance supports oral delivery research fit.
0.2 mM peptide concentration; crude pancreas extract.
Peptide stability Enzymatic degradation Oral bioavailability

Enhanced Brush-Border Membrane Stability

When exposed to intestinal brush-border membrane vesicles, Thymotrinan (TP3) demonstrated the highest stability among the three thymopoietin oligopeptides, with a degradation clearance (Cldeg) of 2.4 ml/min compared to 3.1 ml/min for thymopentin (TP5) and 3.9 ml/min for thymocartin (TP4) [1]. This establishes a clear rank order of susceptibility to aminopeptidase-mediated degradation: TP4 > TP5 > TP3, with Thymotrinan being the most stable [2].

Brush-border stability
Head-to-head
Cldeg (intestinal vesicles):
TP3 2.4 / TP5 3.1 / TP4 3.9 ml/min
Rank: TP4 > TP5 > TP3 (TP3 most stable)
Reported aminopeptidase resistance ranking may support intestinal peptide transport studies.
Brush-border membrane vesicles, 0.2 mM peptide.
Intestinal stability Brush-border enzymes Peptide absorption

Carboxypeptidase A Bypass

The differential degradation mechanisms between thymopoietin oligopeptides are dictated by their C-terminal residues. Thymopentin (TP5) contains a C-terminal tyrosine that renders it a substrate for rapid cleavage by pancreatic carboxypeptidase A (Cldeg = 17.9 ml/min), whereas Thymotrinan (TP3), lacking both valine and tyrosine residues, undergoes hydrolysis primarily by aminopeptidase N with substantially lower clearance (Cldeg = 0.95 ml/min) [1].

Enzymatic pathway
Head-to-head
Primary degradation enzyme:
Thymotrinan: Aminopeptidase N (Cldeg 0.95)
Thymopentin: Carboxypeptidase A (Cldeg 17.9)
Complete divergence; 18.8-fold clearance difference.
Reported enzyme-pathway divergence informs inhibitor co-formulation study design.
Bestatin targets aminopeptidase N relevant for TP3.
Proteolytic specificity Peptide design Enzyme susceptibility

Thymotrinan Application Scenarios


Oral Peptide Delivery Formulation Development

Thymotrinan is the preferred thymopoietin-derived peptide candidate for peroral drug delivery research due to its 18.8-fold higher pancreatic stability compared to thymopentin (Cldeg 0.95 vs 17.9 ml/min in crude pancreas extract) and its superior resistance to intestinal brush-border aminopeptidases (Cldeg 2.4 ml/min vs 3.9 ml/min for TP4 and 3.1 ml/min for TP5) [1]. Formulation scientists evaluating enteric coating strategies, nanoparticle encapsulation, or enzyme inhibitor co-administration should select Thymotrinan as the baseline peptide to minimize confounding variables introduced by extreme enzymatic lability. Its saturable degradation kinetics further enable systematic investigation of concentration-dependent protection strategies [2].

Aminopeptidase-Mediated Peptide Stability Studies

For researchers investigating aminopeptidase N substrate specificity or screening aminopeptidase inhibitors, Thymotrinan serves as a validated, well-characterized substrate. Unlike thymopentin, which undergoes dual degradation via both carboxypeptidase A and aminopeptidases, Thymotrinan's degradation in the presence of brush-border membrane enzymes is exclusively catalyzed by aminopeptidase N [1]. This pathway exclusivity enables unambiguous interpretation of experimental results when testing aminopeptidase inhibitors such as bestatin or bestatin-conjugated delivery systems. The rank-order susceptibility TP4 > TP5 > TP3 provides a calibrated substrate panel for comparative inhibitor efficacy assessment [2].

Immunomodulatory Screening with Minimal Degradation Interference

In in vitro immunomodulatory assays where peptide stability in culture media containing serum proteases may confound potency measurements, Thymotrinan's intrinsically lower degradation clearance across multiple enzyme systems (pancreatic, brush-border) makes it a more reliable tool compound than thymopentin [1]. Researchers comparing the immunomodulatory activity of thymopoietin fragments can attribute observed biological effects to the peptide's intrinsic pharmacodynamics rather than to differential degradation rates, provided the experimental incubation times are controlled. Thymotrinan exerts similar immunomodulatory activities to TP5 on both humoral and cellular responses, making it a functionally equivalent but analytically cleaner alternative [2].

Colonic Delivery Targeting Based on Segment-Specific Stability

All thymopoietin oligopeptides exhibit the lowest degradation clearance in the colon compared to the small intestine, but Thymotrinan's absolute stability advantage persists across all intestinal segments [1]. For colonic drug delivery system development, Thymotrinan's Cldeg of 2.4 ml/min in brush-border vesicles (jejunal) provides a favorable baseline that can be further enhanced by colon-targeting formulation technologies. Procurement of Thymotrinan for these studies is justified by the availability of direct comparative degradation clearance data across duodenum, jejunum, ileum, and colon, enabling quantitative prediction of regional absorption potential [2].

Application
Selection Property
Validation Focus
Oral peptide formulation development
Reported high pancreatic enzyme resistance
Degradation clearance in pancreas extract under formulation conditions
Aminopeptidase inhibitor screening
Exclusive aminopeptidase N substrate pathway
Inhibition of Cldeg by bestatin or bestatin-conjugates
Immunomodulatory assays with controlled degradation
Lower degradation clearance across enzyme systems
Peptide integrity over incubation time in serum-containing media
Colonic delivery system research
Persistent stability advantage across intestinal segments
Regional Cldeg data (duodenum to colon) for absorption modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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